Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide
Description
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNDAVKAMVEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27AuF6NO4PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed Coupling Method
The most efficient route, described in patent CN109553639B, utilizes calcium phosphide (Ca₃P₂) , bromo-tert-butane , and nickel diacetylacetonate in tetrahydrofuran (THF):
Procedure :
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Under argon, Ca₃P₂ (1 mol), bromo-tert-butane (8–9 mol), and Ni(acac)₂ (0.01–0.05 mol) are combined in THF.
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The mixture is heated to 60–80°C for 10–12 hours.
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Reaction quenching with water, followed by extraction and vacuum distillation, yields P(tBu)₃ with 92–95% purity and >90% yield .
Advantages :
Preparation of Bis(trifluoromethylsulfonyl)imide (TFSI⁻) Salts
Quaternary Ammonium Intermediate Route
Patent CN101456832A details a two-step process:
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Formation of quaternary ammonium-TFSI :
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Trifluoromethanesulfonyl fluoride (CF₃SO₂F) reacts with liquid ammonia and organic amines (e.g., triethylamine) in nonpolar solvents (e.g., dichloromethane).
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Distillation removes solvents, yielding solid [(R₃NH)TFSI].
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Metal salt metathesis :
Assembly of Au(I) Complex
Ligand Substitution and Metathesis
The final complex is synthesized via ligand exchange and anion metathesis , adapted from methodologies in homogeneous gold catalysis:
Step 1: Formation of [Au(P(tBu)₃)Cl]
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AuCl (1 mmol) and P(tBu)₃ (1.05 mmol) are stirred in dichloromethane under nitrogen.
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The reaction completes within 1 hour at 25°C, yielding a colorless solution.
Step 2: Anion Exchange with AgTFSI
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AgTFSI (1.2 mmol) is added to [Au(P(tBu)₃)Cl], precipitating AgCl.
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After filtration, solvent removal under vacuum (10–100 Pa) yields tri-tert-butylphosphine gold(I) TFSI as a white solid.
Optimization Notes :
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Stoichiometry : A 20% excess of AgTFSI ensures complete anion exchange.
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Solvent Choice : Dichloromethane minimizes side reactions due to its low coordinating ability.
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gold(iii) complexes.
Reduction: It can also be reduced to form gold(0) species.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide involves its ability to coordinate with various substrates and facilitate chemical transformations . The gold center acts as a Lewis acid, activating substrates and promoting reaction pathways that lead to the desired products . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Catalytic Activity
- Gold(I) NTf₂⁻: Exhibits unparalleled catalytic efficiency in π-bond activation (e.g., cyclopropanation, hydroamination) due to the Au(I) center’s electrophilicity and ligand steric effects. Achieves turnover frequencies (TOFs) >10⁴ h⁻¹ in alkyne hydration .
- Li-TFSI : Lacks catalytic activity; functions as a charge carrier or dopant. Used in perovskite solar cells to enhance hole mobility .
- FK209: Acts as a redox shuttle in DSSCs, enabling electron regeneration with minimal overpotential .
Industrial Relevance
- Gold(I) NTf₂⁻ is preferred in pharmaceutical synthesis for its selectivity and low catalyst loadings (typically 0.1–1 mol%) .
- Methyltrioctylammonium NTf₂⁻ is utilized in CO₂ separation processes due to its high gas absorption capacity .
Research Findings and Limitations
- Gold(I) NTf₂⁻ : While highly effective, its cost (≈$500/g) limits large-scale industrial use. Research is ongoing to develop recyclable versions via supported catalysts .
- Li-TFSI : Despite widespread adoption in solar cells, its hygroscopic nature accelerates perovskite degradation, necessitating encapsulation .
- Triethylsulfonium NTf₂⁻ : Emerging as a high-performance lubricant for extreme temperatures, but long-term corrosion data are lacking .
Biological Activity
Tri-tert-butylphosphine gold(I) bis(trifluoromethylsulfonyl)imide (commonly referred to as Au(I)–P(t-Bu)3–NTf2) is a gold complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, characterization, and biological efficacy of this compound, focusing on its anticancer properties and catalytic applications.
Synthesis and Characterization
The synthesis of Au(I)–P(t-Bu)3–NTf2 involves the coordination of tri-tert-butylphosphine with gold(I) ions and bis(trifluoromethylsulfonyl)imide as the counterion. Characterization techniques such as FTIR, NMR spectroscopy, and X-ray diffraction have been utilized to confirm the structure and purity of the synthesized complex .
In Vitro Studies
Recent studies have demonstrated significant cytotoxic effects of gold(I) complexes containing tri-tert-butylphosphine against various cancer cell lines. Notably, a study assessed the in vitro cytotoxicity of gold(I) complexes against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated that these complexes exhibited strong cytotoxic effects, particularly against HeLa cells, with IC50 values indicating superior efficacy compared to cisplatin, a widely used anticancer drug .
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| A549 | 5.2 | More effective |
| MCF7 | 4.8 | More effective |
| HeLa | 3.6 | More effective |
The mechanism underlying the anticancer activity of Au(I)–P(t-Bu)3–NTf2 is believed to involve the induction of apoptosis in cancer cells. The complex interacts with cellular components leading to oxidative stress and disruption of mitochondrial function . Additionally, the phosphine ligand may enhance the stability and reactivity of the gold center, facilitating interaction with biomolecules.
Catalytic Applications
Beyond its biological activity, Au(I)–P(t-Bu)3–NTf2 has shown promise as a catalyst in organic reactions. Its unique electronic properties allow it to effectively catalyze hydrofunctionalization reactions involving alkynes and alkenes. The catalytic efficiency is influenced by the ligand-anion combination, with NTf2− proving to be particularly effective .
Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated two new gold(I) complexes derived from tri-tert-butylphosphine. These complexes were found to exhibit potent cytotoxicity against multiple cancer cell lines, highlighting their potential as novel anticancer agents .
Case Study 2: Catalytic Performance
In a comparative study involving various phosphine ligands, Au(I)–P(t-Bu)3–NTf2 demonstrated superior catalytic activity in hydroamination reactions. The results indicated that this complex could facilitate reactions under mild conditions, making it a valuable tool in synthetic chemistry .
Q & A
Q. What are the optimal synthetic routes for preparing Tri-tert-butylphosphine Gold(I) Bis(trifluoromethylsulfonyl)imide with high purity?
The compound is typically synthesized via ligand exchange reactions. A common method involves reacting a gold(I) precursor (e.g., AuCl) with tri-tert-butylphosphine in an inert solvent, followed by anion metathesis with bis(trifluoromethylsulfonyl)imide (NTf2) salts. Purification is achieved through recrystallization or column chromatography. Characterization requires elemental analysis, P NMR (to confirm ligand coordination), and X-ray crystallography to verify the structure. Purity is further validated by thermal analysis (TGA/DSC) to assess decomposition profiles .
Q. How does the steric bulk of tri-tert-butylphosphine influence the catalytic activity of this complex in alkyne activation?
The tri-tert-butylphosphine ligand provides steric protection around the gold(I) center, preventing aggregation and stabilizing reactive intermediates. This steric bulk enhances selectivity in alkyne activation by restricting substrate access to specific coordination geometries. For example, in cycloisomerization reactions, this ligand design minimizes side reactions (e.g., dimerization) while promoting regioselective bond formation. Comparative studies with smaller ligands (e.g., triphenylphosphine) show reduced turnover numbers due to catalyst instability .
Q. What standard characterization protocols confirm the structural integrity of this gold complex post-synthesis?
Key techniques include:
- P NMR : To verify ligand coordination (δ ~40–50 ppm for tri-tert-butylphosphine-Au(I)).
- X-ray crystallography : Resolves bond lengths and angles (Au–P typically ~2.3 Å).
- Elemental analysis : Validates stoichiometry (C, H, N, S content).
- ESI-MS : Confirms molecular ion peaks ([M] or [M–NTf2]). Discrepancies in Au content (e.g., ±0.6% Au assay) may indicate impurities, requiring iterative recrystallization .
Advanced Research Questions
Q. How can spectroscopic or computational methods resolve contradictions in proposed catalytic mechanisms involving this complex?
Conflicting mechanistic proposals (e.g., inner-sphere vs. outer-sphere pathways) require:
- In situ C NMR : Tracks substrate coordination during catalysis.
- X-ray absorption spectroscopy (XAS) : Probes oxidation state and coordination geometry of Au(I) under reaction conditions.
- DFT calculations : Models relativistic effects (critical for Au’s 5d orbitals) and transition states. For example, relativistic DFT revealed that Au(I) stabilizes carbene intermediates in alkyne cyclopropanation, contradicting earlier carbocation-based mechanisms .
Q. How does the NTf2 counterion affect solubility and stability compared to other anions (e.g., OTf−^-− or BF4−^-−)?
The NTf2 anion enhances solubility in polar aprotic solvents (e.g., dichloromethane, THF) due to its low lattice energy and high charge delocalization. In contrast, OTf forms stronger ion pairs, reducing catalytic turnover. Stability studies (via TGA) show NTf2-based complexes decompose at ~250°C, outperforming BF4 analogs (~180°C). Solvent compatibility can be further tuned using COSMO-RS simulations to predict solubility parameters .
Q. What strategies mitigate catalyst deactivation in prolonged reactions?
Deactivation pathways (e.g., ligand dissociation or Au nanoparticle formation) are addressed by:
- Additives : Silver salts (AgNTf2) scavenge free ligands, stabilizing the Au(I) center.
- Solvent optimization : Low-donor solvents (e.g., toluene) reduce ligand displacement.
- Ligand tuning : Bulkier phosphines (e.g., tricyclohexylphosphine) improve thermal stability but may reduce activity. Kinetic studies using stopped-flow IR can identify deactivation thresholds .
Comparative Analysis Table: Key Catalytic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
